molecular formula HNNa₄O₆P₂ B044715 Imidodiphosphoric acid CAS No. 26039-10-1

Imidodiphosphoric acid

Cat. No. B044715
CAS RN: 26039-10-1
M. Wt: 176.99 g/mol
InChI Key: GNGSOPFGGKKDQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidodiphosphoric acid derivatives often involves the strategic functionalization of imidazole rings with phosphoric acid groups. This process allows for the creation of highly enantioselective catalysts that can be employed in asymmetric synthesis. For example, the synthesis of chiral imidodiphosphoric acids has been demonstrated to be highly effective in catalyzing the [4+2] cycloadditions of β,γ-unsaturated α-ketoesters and 3-vinylindoles, yielding poly-substituted 3,4-dihydro-2H-pyrans with excellent diastereoselectivities and enantioselectivities (Guan et al., 2019).

Molecular Structure Analysis

The molecular structure of imidodiphosphoric acids is characterized by the presence of two phosphoric acid groups attached to an imidazole ring. This unique structure imparts a high level of reactivity and selectivity, making these acids potent catalysts for asymmetric synthesis. The structure also facilitates the formation of double hydrogen bonds with substrates, which is crucial for the high enantioselectivity observed in many reactions catalyzed by these compounds.

Chemical Reactions and Properties

Imidodiphosphoric acids exhibit remarkable catalytic properties in a variety of chemical reactions. They have been successfully used in enantioselective additions, cycloadditions, and Friedel-Crafts reactions, among others. For instance, they catalyze the highly enantioselective synthesis of 1,1,1-triarylethanes through nucleophilic addition of pyrrole and indoles to 3-vinylindoles, showcasing their ability to influence the stereochemical outcome of reactions (Guan et al., 2019).

Scientific Research Applications

  • Catalyzing Ring-Opening Polymerization : Imidodiphosphoric acid is used as a bifunctional catalyst for the controlled ring-opening polymerization of δ-valerolactone and ε-caprolactone, producing polymers with controlled molecular weight and narrow polydispersities (Kan, Jin, Xiao-jiang, Chen, Wu, Ouyang, Guo, & Li, 2013).

  • Catalyzing Enantioselective Additions : Chiral imidodiphosphoric acids efficiently catalyze the enantioselective addition of pyrrole and indoles to 3-vinylindoles. This process leads to the synthesis of optically active 1,1,1-triarylethanes with quaternary stereocenters (Guan et al., 2019).

  • Enantioselective α-Chlorination : Chiral imidodiphosphoric acids are used to catalyze enantioselective α-chlorination of β-keto esters and amides, yielding optically active products with high enantioselectivities and excellent yields (Guan, An, Liu, Zhang, Gao, Zhou, Zhang, & Zhang, 2018).

  • Aza-Friedel-Crafts Reactions : H₈-BINOL chiral imidodiphosphoric acid catalyzes highly enantioselective aza-Friedel-Crafts reactions between pyrroles and enamides/imines, allowing for low catalyst loadings and gram-scale production (Wu, Zhuo, Sha, Fan, An, Jiang, & Zhang, 2015).

  • Extraction of Alkaline Earth Metals : Imidophosphorus reagents, including imidodiphosphoric acid, can effectively extract alkaline earth metals like Ca, Ba, and Sr from liquids, suggesting potential applications in liquid extraction and separation processes (Sladek, Navratil, & Herrmann, 1999).

  • Catalytic Asymmetric Oxa-Pictet-Spengler Reaction : Nitrated confined imidodiphosphoric acid catalysts enable a highly enantioselective catalytic oxa-Pictet-Spengler reaction, producing high yields and excellent enantioselectivities (Das, Liu, Zheng, Alachraf, Thiel, De, & List, 2016).

  • Synthesizing Poly-Substituted 3,4-Dihydro-2 H-pyrans : Imidodiphosphoric acid-catalyzed hetero-Diels-Alder reaction is effective in synthesizing optically active 3,4-dihydro-2 H-pyran derivatives with excellent yields, diastereoselectivity, and enantioselectivity (Guan, Liu, An, Zhang, & Zhang, 2019).

Future Directions

Imidodiphosphoric acids have outperformed their parent catalysts in a variety of systems . They have been used in the development of a highly enantioselective catalytic oxa-Pictet–Spengler reaction . Future research may focus on exploring other potential applications of these acids in chemical synthesis .

properties

IUPAC Name

(phosphonoamino)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H5NO6P2/c2-8(3,4)1-9(5,6)7/h(H5,1,2,3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGSOPFGGKKDQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H5NO6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27590-04-1 (Parent), 26039-10-1 (tetra-hydrochloride salt)
Record name Tetrasodium imidodiphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026039101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidodiphosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027590041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00181989
Record name Imidodiphosphoric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidodiphosphoric acid

CAS RN

26039-10-1, 27590-04-1
Record name Tetrasodium imidodiphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026039101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidodiphosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027590041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidodiphosphoric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
403
Citations
K Wu, MH Zhuo, D Sha, YS Fan, D An… - Chemical …, 2015 - pubs.rsc.org
… In particular, the H 8 -BINOL-type chiral imidodiphosphoric acid … imidodiphosphoric acid catalysts. 11e With the goal of applying the novel H 8 -BINOL-type chiral imidodiphosphoric acid …
Number of citations: 36 pubs.rsc.org
G Jindal, RB Sunoj - Angewandte Chemie, 2014 - Wiley Online Library
… In conclusion, the first TS models for the stereoinduction in imidodiphosphoric acid catalyzed sulfoxidation reaction reveal that the chiral discrimination of the si and re faces of …
Number of citations: 89 onlinelibrary.wiley.com
XK Guan, H Zhang, JG Gao, DY Sun… - The Journal of …, 2019 - ACS Publications
… (8) We envisioned that a better result would be accomplished by employing a new cross-type imidodiphosphoric acid. To our delight, a 99% yield and 86% ee for product 4a were …
Number of citations: 25 pubs.acs.org
S Kan, Y Jin, X He, J Chen, H Wu, P Ouyang… - Polymer …, 2013 - pubs.rsc.org
… This article demonstrates a new catalytic activity of imidodiphosphoric acid (IDPA) and expands the existing hydrogen bonding systems in ROP catalysis. IDPA has been shown to be an …
Number of citations: 51 pubs.rsc.org
L Simón, RS Paton - Organic & Biomolecular Chemistry, 2016 - pubs.rsc.org
The mechanism for the spiroacetalization of enol-ethers 1 and 2 promoted by chiral phosphoric acid (CPA) catalyst (I) and by chiral imidodiphosphoric acid catalyst (II) has been …
Number of citations: 30 pubs.rsc.org
XK Guan, GF Liu, D An, H Zhang, SQ Zhang - Organic letters, 2019 - ACS Publications
… In conclusion, we have developed an imidodiphosphoric acid-catalyzed IED hetero-DA reaction between β,γ-unsaturated α-ketoesters and 3-vinylindoles. A series of 3,4-dihydro-2H-…
Number of citations: 31 pubs.acs.org
X He, Y Ji, Y Jin, S Kan, H Xia, J Chen… - Journal of Polymer …, 2014 - Wiley Online Library
… Of great interest in elucidating the scope and limit of phosphoryl-based acids for the ROP of cyclic esters, we focused on imidodiphosphoric acid 3 (IDPA), a Brønsted acidic …
Number of citations: 29 onlinelibrary.wiley.com
O Navrátil, P Sládek, A Tokárová… - Collection of …, 1997 - cccc.uochb.cas.cz
… Polydentate µ-imido organophosphoric compounds, in particular bidentate aryl esters of imidodiphosphoric acid, (RO)2P(O)NHP(O)(OR)2 (henceforth HA), serve as efficient extractants …
Number of citations: 5 cccc.uochb.cas.cz
T Zhou, J Gao, G Liu, X Guan, D An, S Zhang… - Synlett, 2018 - thieme-connect.com
… In conclusion, we have developed an AVM reaction for aldimine and 2-(trimethylsilyloxy)furan using a VAPOL-type chiral imidodiphosphoric acid as the catalyst.[18] Under the optimal …
Number of citations: 7 www.thieme-connect.com
MH Zhuo, YJ Jiang, YS Fan, Y Gao, S Liu… - Organic letters, 2014 - ACS Publications
… (5b) Gratifyingly, imidodiphosphoric acid catalyst 3a was found to be more effective and … was more efficient and the imidodiphosphoric acid catalyst showed more extraordinary chiral-…
Number of citations: 148 pubs.acs.org

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